MBC-11 trisodium is a novel compound that consists of a conjugate formed from the bone-targeting bisphosphonate, hydroxyethylidene diphosphonic acid, and the antimetabolite cytarabine. This compound is designed to enhance the delivery of cytarabine directly to bone tissues, particularly in the context of tumor-induced bone diseases. The strategic combination of these two components aims to leverage the bone-targeting properties of the bisphosphonate while utilizing the cytotoxic effects of cytarabine, making MBC-11 trisodium a significant candidate in both medicinal and pharmaceutical research.
MBC-11 trisodium is classified under bisphosphonates, a group of drugs primarily used to prevent bone loss. Its synthesis involves covalent bonding between hydroxyethylidene diphosphonic acid and cytarabine, which is an antimetabolite used in cancer treatment. The compound is typically produced in an industrial setting where high-purity reagents are employed to ensure product consistency and stability.
The synthesis of MBC-11 trisodium involves several key steps:
In an industrial context, the production process is scaled up while maintaining stringent quality control measures. The final product is usually obtained in solid form and stored under specific conditions to preserve its integrity.
MBC-11 trisodium has a complex molecular structure resulting from the covalent linkage between hydroxyethylidene diphosphonic acid and cytarabine. While specific structural data such as molecular weight or precise atomic coordinates were not detailed in the provided sources, it can be inferred that the structure includes:
The molecular formula reflects its composition, but detailed crystallographic data would require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.
MBC-11 trisodium can undergo various chemical reactions:
Common reagents used for these reactions include:
MBC-11 trisodium operates through a dual mechanism:
This mechanism enhances therapeutic efficacy while potentially reducing systemic toxicity associated with conventional cytarabine administration.
Relevant data regarding melting points, boiling points, or other thermodynamic properties were not specified but would be critical for practical applications.
MBC-11 trisodium has diverse applications across various scientific fields:
The unique properties of MBC-11 trisodium position it as a promising candidate for further research and development within these domains.
The molecular architecture of MBC-11 trisodium represents a first-in-class approach to targeting tumor-induced bone disease (TIBD) through the covalent linkage of two pharmacologically distinct components: the bone-seeking bisphosphonate etidronate (HEDP) and the antineoplastic antimetabolite cytarabine (Ara-C). This bifunctional design exploits the high affinity of bisphosphonates for bone mineral surfaces while delivering a potent chemotherapeutic agent directly to tumor-infiltrated skeletal sites, thereby minimizing systemic exposure and enhancing local drug concentration [1] [3].
MBC-11 trisodium (chemical formula: C₁₁H₁₇N₃Na₃O₁₄P₃; CAS: 387877-45-4) features a stable covalent bond between the hydroxyl group of etidronate and the 5'-position of cytarabine’s arabinofuranose ring [1] [8]. This strategic linkage preserves the pharmacological integrity of both moieties:
Table 1: Structural Features of MBC-11 Trisodium
| Component | Chemical Role | Biological Function |
|---|---|---|
| Etidronate (HEDP) | Bone-targeting ligand | High-affinity binding to hydroxyapatite |
| Cytarabine (Ara-C) | Antimetabolite payload | Inhibition of DNA polymerase/chain termination |
| Trisodium counterions | Solubility enhancer | Aqueous stability for subcutaneous delivery |
The covalent bridge incorporates a hydrolytically stable phosphonate-ester bond, ensuring minimal premature dissociation in circulation. This stability is critical for enabling intact delivery of the conjugate to bone surfaces, where localized enzymatic activity facilitates cytarabine release [1] [4].
The etidronate component confers site-specific pharmacokinetics through its affinity for hydroxyapatite (HA), the mineral component of bone matrix. This targeting mechanism leverages:
In preclinical models, this targeting specificity reduced bone metastasis incidence to 40% in MBC-11-treated mice versus 90% in PBS controls and 100% in zoledronate-treated animals. The conjugate achieved a >10-fold reduction in bone tumor burden compared to untargeted cytarabine or bisphosphonate monotherapy [1] [5]. The selective accumulation is further evidenced by negligible weight changes in mice treated with ≤500 μg/day MBC-11, indicating minimal off-target toxicity [1].
Upon localization to bone, MBC-11 undergoes tumor-selective internalization and intracellular hydrolysis, liberating cytotoxic cytarabine. The antimetabolite exerts its effects via:
Table 2: In Vitro Antiproliferative Activity of MBC-11
| Cell Line | Concentration Range | Growth Inhibition | Key Finding |
|---|---|---|---|
| Human myeloma (KAS-6/1) | 10⁻⁸ M to 10⁻⁵ M | 56% (10⁻⁸ M) → 6% (10⁻⁵ M) | Dose-dependent suppression over 48 hours |
| Human myeloma (DP-6, KP-6) | 10⁻⁸ M to 10⁻⁴ M | Significant inhibition at most concentrations | Broad efficacy across multiple myeloma lines |
In vitro assays demonstrate potent growth inhibition across myeloma cell lines (KAS-6/1, DP-6, KP-6) at concentrations spanning 10⁻⁸–10⁻⁴ M. Notably, MBC-11 reduced KAS-6/1 viability from 56% at 10⁻⁸ M to 6% at 10⁻⁵ M after 48-hour exposure [1] [2]. This activity profile mirrors native cytarabine but requires lower effective concentrations due to targeted delivery, minimizing systemic exposure to non-skeletal tissues [1] [5]. The conjugate’s efficacy in hypoxic bone microenvironments is attributed to cytarabine’s mechanism being independent of oxygen-dependent activation pathways [6].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8